6-Amino-2-ethoxy-4-methylpyridine-3-carbonitrile chemical structure and properties
6-Amino-2-ethoxy-4-methylpyridine-3-carbonitrile chemical structure and properties
Technical Whitepaper: 6-Amino-2-ethoxy-4-methylpyridine-3-carbonitrile in Advanced Heterocyclic Synthesis
Abstract
In the landscape of modern medicinal chemistry, polyfunctionalized pyridines serve as foundational building blocks for complex heterocyclic scaffolds. 6-Amino-2-ethoxy-4-methylpyridine-3-carbonitrile (CAS: 894804-37-6) is a highly specialized intermediate characterized by its unique push-pull electronic system[1]. As a Senior Application Scientist, I have structured this guide to provide a deep dive into the physicochemical properties, structural causality, and validated synthetic workflows for this compound. This whitepaper is designed for drug development professionals leveraging this building block for the synthesis of kinase inhibitors and phosphodiesterase (PDE) inhibitors[2].
Physicochemical & Structural Profiling
Understanding the baseline physicochemical properties of a building block is critical for predicting its behavior in both synthetic workflows and biological systems. The table below summarizes the core metrics of 6-Amino-2-ethoxy-4-methylpyridine-3-carbonitrile[3].
| Property | Value | Scientific Implication |
| IUPAC Name | 6-Amino-2-ethoxy-4-methylpyridine-3-carbonitrile | Defines regiochemistry for downstream functionalization. |
| CAS Number | 894804-37-6 | Unique identifier for procurement and literature tracking. |
| Molecular Formula | C₉H₁₁N₃O | Indicates a highly dense heteroatomic framework. |
| Molecular Weight | 177.21 g/mol | Low molecular weight allows for significant downstream elaboration without exceeding Lipinski's Rule of 5. |
| Topological Polar Surface Area (TPSA) | 71.93 Ų | Optimal for central nervous system (CNS) penetration when incorporated into larger scaffolds. |
| H-Bond Donors / Acceptors | 1 / 4 | Provides specific directional binding vectors for target proteins (e.g., enzyme active sites). |
Electronic Topology & Reactivity Causality
The synthetic value of this compound lies in the orthogonal reactivity of its four substituents. The pyridine core acts as an electron-deficient scaffold, but the substituents dramatically alter its local electronic topology:
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The 3-Carbonitrile Group (-CN): Acting as a strong electron-withdrawing group (EWG), the nitrile lowers the Highest Occupied Molecular Orbital (HOMO) of the pyridine ring. This increases the scaffold's stability against oxidative degradation by cytochrome P450 enzymes. Synthetically, it serves as a latent electrophile for cyclization reactions.
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The 2-Ethoxy Group (-OCH₂CH₃): This moiety provides a critical lipophilic handle. In CNS drug design, replacing a 2-oxo/2-hydroxy group with a 2-ethoxy ether removes a hydrogen bond donor, thereby increasing blood-brain barrier (BBB) permeability. It also sterically shields the adjacent nitrile group, preventing premature hydrolysis.
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The 6-Amino Group (-NH₂): As a strong electron-donating group (EDG), the primary amine activates the adjacent C5 position toward electrophilic aromatic substitution. It is also the primary nucleophilic center for cross-coupling or condensation reactions.
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The 4-Methyl Group (-CH₃): Provides structural rigidity and steric bulk, often inducing favorable binding conformations by locking the orientation of the surrounding functional groups.
Synthetic Utility in Drug Discovery
The orthogonal nature of the functional groups allows for chemoselective modifications. The diagram below maps the primary synthetic pathways utilized by medicinal chemists to elaborate this core into advanced drug scaffolds.
Diagram 1: Divergent synthetic pathways of the 6-amino-2-ethoxy-4-methylpyridine-3-carbonitrile core.
Validated Experimental Workflow: Azaindole Scaffold Synthesis
To demonstrate the practical application of this building block, I have detailed a self-validating protocol for synthesizing a fused pyrrolo[2,3-b]pyridine (7-azaindole) scaffold. This structural motif is highly prized in medicinal chemistry for mimicking the indole ring of tryptophan while offering improved metabolic stability.
Diagram 2: Step-by-step workflow for the synthesis of a fused azaindole scaffold.
Step-by-Step Methodology & Causality
Step 1: Regioselective Electrophilic Bromination
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Procedure: Dissolve 6-amino-2-ethoxy-4-methylpyridine-3-carbonitrile (1.0 eq) in anhydrous DMF. Cool to 0°C. Add N-Bromosuccinimide (NBS, 1.05 eq) portion-wise. Stir for 2 hours, allowing the reaction to warm to room temperature. Quench with saturated aqueous Na₂S₂O₃ and extract with EtOAc.
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Causality: The C5 position is the only unsubstituted carbon on the ring. The strong ortho-directing effect of the 6-amino group overcomes the deactivating nature of the pyridine nitrogen and the 3-carbonitrile group. DMF stabilizes the intermediate bromonium ion, while the low temperature prevents oxidative degradation of the electron-rich amine.
Step 2: Sonogashira Cross-Coupling
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Procedure: Degas a solution of the C5-bromo intermediate (1.0 eq) in triethylamine (TEA). Add Pd(PPh₃)₂Cl₂ (0.05 eq) and CuI (0.10 eq). Dropwise add trimethylsilylacetylene (TMSA, 1.5 eq). Heat to 60°C for 4 hours under an argon atmosphere.
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Causality: The C5-bromide is highly activated for oxidative addition by the adjacent electron-withdrawing pyridine core. TEA acts as both the solvent and the base to neutralize the HBr byproduct, driving the catalytic cycle forward.
Step 3: Intramolecular Cyclization (Annulation)
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Procedure: Dissolve the crude TMS-alkyne intermediate in N-Methyl-2-pyrrolidone (NMP). Add Potassium tert-butoxide (KOtBu, 2.0 eq) and heat to 80°C for 6 hours.
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Causality: KOtBu serves a dual purpose. First, it cleaves the TMS protecting group to reveal the terminal alkyne. Second, the strong base deprotonates the 6-amino group, drastically increasing its nucleophilicity. The amine attacks the internal carbon of the alkyne (5-endo-dig cyclization), driving the thermodynamically favorable aromatization to form the 5-membered pyrrole ring.
Therapeutic Applications: PDE1 Inhibition
The most prominent documented use of 6-Amino-2-ethoxy-4-methylpyridine-3-carbonitrile is in the synthesis of Phosphodiesterase 1 (PDE1) inhibitors, as detailed in recent patent literature (e.g., US11535611B2)[2]. PDE1 enzymes are highly expressed in the brain and are implicated in neurodegenerative and psychiatric disorders, including schizophrenia and Alzheimer's disease.
In these drug discovery campaigns, the 6-amino-2-ethoxypyridine motif acts as a critical pharmacophore. The 2-ethoxy group fits perfectly into a hydrophobic sub-pocket of the PDE1 enzyme, while the nitrogen atoms of the fused ring systems (derived from the 6-amino and 3-carbonitrile groups) form essential hydrogen bonds with the catalytic metal ions in the enzyme's active site[2].
References
- Parchem. "6-Amino-2-ethoxy-4-methylpyridine-3-carbonitrile Specifications." Parchem Fine & Specialty Chemicals.
- Benchchem. "6-Amino-2-ethoxy-4-methylpyridine-3-carbonitrile (CAS No. 894804-37-6)." Benchchem.
- Kehler, J. et al. "Pyrazolo[3,4-B]pyridines and imidazo[1,5-B]pyridazines as PDE1 inhibitors." Google Patents (US11535611B2), H. Lundbeck A/S.
